

natural sources of 18-hydroxyoctadecanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **18-Hydroxyoctadecanoic acid**

Cat. No.: **B1238465**

[Get Quote](#)

An In-depth Technical Guide to the Natural Sources of **18-Hydroxyoctadecanoic Acid**

Introduction

18-Hydroxyoctadecanoic acid is an omega-hydroxy long-chain fatty acid, structurally defined as stearic acid with a hydroxyl group at the terminal (ω) carbon.^{[1][2]} This bifunctional molecule is a critical monomer in the formation of complex biopolymers, such as cutin and suberin, which are essential protective barriers in plants.^{[3][4]} Its presence has been documented in various plant species, including *Arabidopsis thaliana* and *Pinus radiata*.^[1] This guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols for the study of **18-hydroxyoctadecanoic acid**, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of 18-Hydroxyoctadecanoic Acid

The primary natural sources of **18-hydroxyoctadecanoic acid** are found within the plant kingdom, where it serves as a fundamental building block for protective polymers. Its occurrence in other biological kingdoms is less prominent.

Plant Kingdom: A Primary Reservoir

The most significant concentrations of **18-hydroxyoctadecanoic acid** are found in the plant biopolymers cutin and suberin.

- Cutin: This polymer forms the cuticle, the waxy outer layer of the epidermis of terrestrial plants, which minimizes water loss and protects against pathogens. **18-**

hydroxyoctadecanoic acid and its derivatives, such as **9,10-epoxy-18-hydroxyoctadecanoic acid** and **9,10,18-trihydroxyoctadecanoic acid**, are major C18 monomers of cutin in many species.[3][5][6] For instance, it is a known component of the cutin from gooseberry and potato.[7]

- **Suberin:** This complex polyester is a major component of the cell walls in specific tissues like the periderm of roots and bark (e.g., cork from *Quercus suber*), as well as the endodermis (Caspary strip).[4] Suberin acts as a barrier to water and solute movement and provides defense against pathogens. The aliphatic domain of suberin is rich in ω -hydroxyacids, including **18-hydroxyoctadecanoic acid** and its unsaturated analogue, ω -hydroxy octadecenoic acid.[8][9][10]

Animal Kingdom

While various hydroxy fatty acids are present in mammalian systems as metabolic and signaling molecules, **18-hydroxyoctadecanoic acid** is not a major reported constituent.[11] Initial associations with sources like royal jelly are often a misidentification, as royal jelly's lipid fraction is predominantly composed of unique medium-chain hydroxy fatty acids, such as 10-hydroxy-2-decenoic acid (10-HDA) and 10-hydroxydecanoic acid.[12][13][14]

Microbial World

Microorganisms are a versatile source of biocatalysts for producing a wide array of hydroxy fatty acids. While the direct microbial synthesis of **18-hydroxyoctadecanoic acid** is not extensively documented, various microbial enzymes can hydroxylate fatty acids. For example, certain strains of *Pseudomonas aeruginosa* and other bacteria can hydrate oleic acid to 10-hydroxystearic acid.[15][16] Mutants of *Candida tropicalis* have been engineered to produce related dicarboxylic acids.[15] This highlights the potential for biocatalytic production of **18-hydroxyoctadecanoic acid**, although it is not a major known natural product of wild-type microorganisms.

Quantitative Data on 18-Hydroxyoctadecanoic Acid and Related Monomers

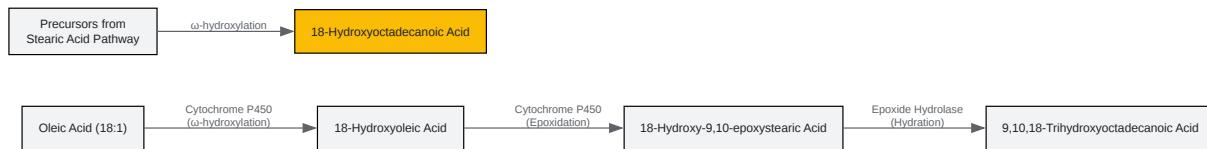
The following tables summarize the quantitative composition of **18-hydroxyoctadecanoic acid** and related C18 monomers in the cutin and suberin of various plant species.

Table 1: Composition of C18 Monomers in Plant Cutin

Plant Species	Tissue	Monomer	Composition (% of total aliphatic monomers)
Lycopersicum esculentum (Tomato)	Fruit Cuticle	9,10,18-Trihydroxyoctadecanoic acid	Predominant C18 monomer[17]
Hedera helix (Ivy)	Leaf Cuticle	9-Epoxy-18-hydroxyoctadecanoic acid	Dominant oligomer component[6]

| *Arabidopsis thaliana* | Leaf & Stem | 18-Hydroxy-9,10-epoxy-stearic acid | Present as a typical cutin monomer[18] |

Table 2: Composition of C18 Monomers in Plant Suberin


Plant Species	Tissue	Monomer	Composition (% of total aliphatic monomers)
Arabidopsis thaliana	Root	ω-Hydroxy octadecenoic acid (18:1 ω-OH FA)	~30%[9]
Arabidopsis thaliana	Root	Octadecene-1,18-dioic acid (18:1 DCA)	~25%[9]
Betula pendula (Birch)	Outer Bark	9,10-Epoxy-18-hydroxyoctadecanoic acid	~10% of dry outer bark[19]

| *Quercus suber* (Cork Oak) | Cork | cis-9,10-Epoxy-**18-hydroxyoctadecanoic acid** | Major suberin monomer[4] |

Biosynthesis of 18-Hydroxyoctadecanoic Acid in Plants

In plants, the biosynthesis of C18 cutin and suberin monomers originates from oleic acid (18:1), a common fatty acid synthesized in the plastids and elongated in the endoplasmic reticulum. [10][20][21] The pathway involves a series of enzymatic modifications.

- ω -Hydroxylation: The terminal methyl group of oleic acid is hydroxylated to form 18-hydroxyoleic acid ((Z)-18-hydroxyoctadec-9-enoic acid). This reaction is catalyzed by a cytochrome P450-dependent monooxygenase.[3][22]
- Epoxidation: The double bond at the C9-C10 position of 18-hydroxyoleic acid is epoxidized to yield 18-hydroxy-cis-9,10-epoxystearic acid. This step is also mediated by a P450-dependent enzyme.[3][23]
- Hydration: The epoxide ring is subsequently hydrated by an epoxide hydrolase to form 9,10,18-trihydroxyoctadecanoic acid, another key cutin monomer.[3]
- Saturation (for Suberin): While not explicitly detailed in the search results, the formation of saturated **18-hydroxyoctadecanoic acid** would require the reduction of the double bond in an oleic acid-derived precursor at some stage of the pathway.

[Click to download full resolution via product page](#)

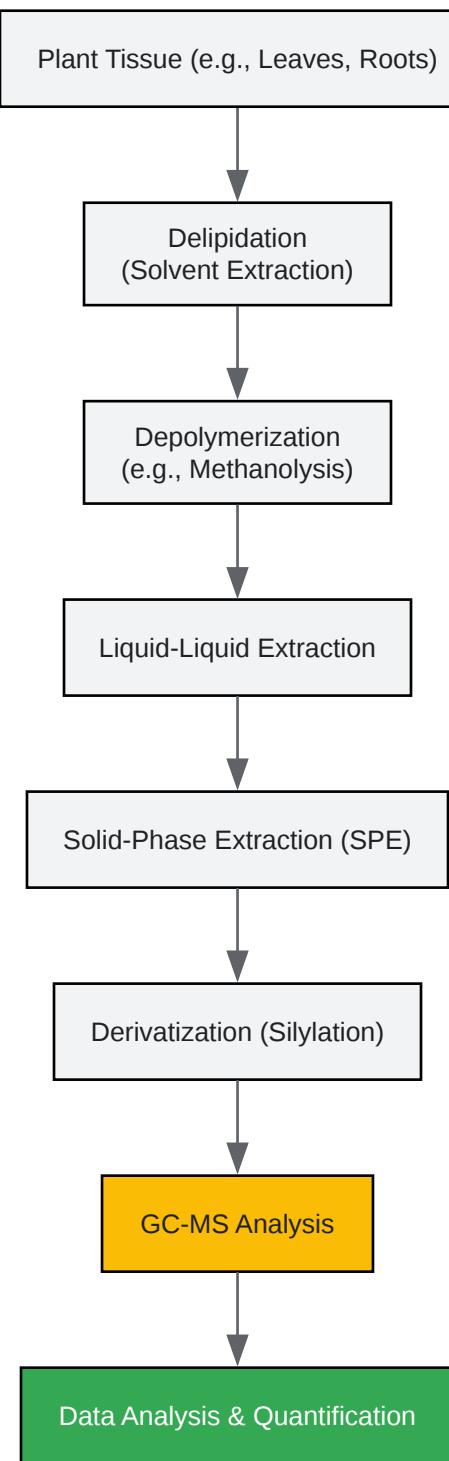
Caption: Biosynthetic pathway of major C18 cutin and suberin monomers from oleic acid.

Experimental Protocols

The analysis of **18-hydroxyoctadecanoic acid** from its natural polymer sources requires a multi-step process involving depolymerization, extraction, purification, and quantification.

Sample Preparation and Depolymerization

- Objective: To break the ester bonds of the cutin or suberin polymer to release the constituent monomers.
- Protocol:
 - Delipidation: The plant tissue is first treated with organic solvents (e.g., chloroform/methanol mixtures) to remove soluble surface waxes and lipids.
 - Chemical Hydrolysis: The remaining delipidated material is subjected to alkaline hydrolysis or transesterification. A common method is refluxing with 1 M methanolic H_2SO_4 or sodium methoxide in methanol.^[5] This cleaves the ester linkages and converts the fatty acids to their methyl ester derivatives.


Extraction and Purification

- Objective: To isolate the hydroxy fatty acid monomers from the reaction mixture.
- Protocol:
 - Liquid-Liquid Extraction: After hydrolysis, the reaction is neutralized, and the fatty acid methyl esters are extracted into a non-polar organic solvent like hexane or chloroform.
 - Solid-Phase Extraction (SPE): For further purification and concentration, the crude extract can be passed through a C18 SPE cartridge. The sample is loaded, washed with a polar solvent to remove impurities, and the fatty acids are then eluted with a less polar solvent such as methanol or ethyl acetate.^{[24][25]}

Analysis and Quantification

- Objective: To identify and quantify **18-hydroxyoctadecanoic acid** among the released monomers.
- Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

- Derivatization: The hydroxyl and carboxyl groups of the monomers must be derivatized to increase their volatility for GC analysis. The carboxyl groups are typically methylated during hydrolysis. The hydroxyl groups are converted to trimethylsilyl (TMS) ethers by reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent). The components are separated based on their boiling points and interaction with the stationary phase.
- MS Detection: The separated components are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of **18-hydroxyoctadecanoic acid** (as its TMS ether, methyl ester derivative). Quantification is achieved by comparing the peak area to that of an internal standard.[24][25]

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the analysis of **18-hydroxyoctadecanoic acid**.

Conclusion

18-Hydroxyoctadecanoic acid is a vital biopolymer constituent primarily sourced from the plant kingdom, where it forms the backbone of the protective cutin and suberin layers. Its study requires specialized protocols for extraction and analysis due to its polymeric nature. Understanding its natural distribution, biosynthesis, and chemistry is crucial for applications in materials science, plant biology, and potentially as a source of unique bifunctional molecules for drug development and other industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 18-Hydroxyoctadecanoic acid | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CHEBI:79182 [ebi.ac.uk]
- 3. gsartor.org [gsartor.org]
- 4. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Collection - Linear and Branched Poly(H^3 -hydroxyacid) Esters in Plant Cutins - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 7. Showing Compound 18-Hydroxyoctadecanoic acid (FDB006898) - FooDB [foodb.ca]
- 8. A hydroxycinnamoyltransferase responsible for synthesizing suberin aromatics in *Arabidopsis* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Root Suberin Plays Important Roles in Reducing Water Loss and Sodium Uptake in *Arabidopsis thaliana* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fatty Acid Composition of Royal Jelly [spkx.net.cn]
- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. gsartor.org [gsartor.org]
- 17. Potential applications of cutin-derived CuO reaction products for discriminating vascular plant sources in natural environments (Journal Article) | OSTI.GOV [osti.gov]
- 18. Analysis of the aliphatic monomer composition of polyesters associated with *Arabidopsis* epidermis: occurrence of octadeca-cis-6, cis-9-diene-1,18-dioate as the major component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. 18-Hydroxyoleic acid | C18H34O3 | CID 5312773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Biosynthesis of hydroxyfatty acid polymers. Enzymatic epoxidation of 18-hydroxyoleic acid to 18-hydroxy-cis-9,10-epoxystearic acid by a particulate preparation from spinach (*Spinacia oleracea*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. znaturforsch.com [znaturforsch.com]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [natural sources of 18-hydroxyoctadecanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1238465#natural-sources-of-18-hydroxyoctadecanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com